molecular formula C17H16N4O3S2 B269904 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Katalognummer B269904
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: JOKKLTGBWZRJNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a benzothiadiazole derivative that has been synthesized and studied for its potential use in treating various diseases.

Wirkmechanismus

The mechanism of action of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties in various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, including the development of more potent derivatives, the investigation of its potential therapeutic properties in other diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesemethoden

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 2-aminobenzothiazole with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)benzothiazole. The third step involves the reaction of 2-(2-chloroacetyl)benzothiazole with sodium hydrosulfide to form 2-(2-mercaptoethyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptoethyl)benzothiazole with 4-methoxyphenylacetyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Eigenschaften

Molekularformel

C17H16N4O3S2

Molekulargewicht

388.5 g/mol

IUPAC-Name

2-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N4O3S2/c1-24-12-7-5-11(6-8-12)18-15(22)9-25-10-16(23)19-13-3-2-4-14-17(13)21-26-20-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)

InChI-Schlüssel

JOKKLTGBWZRJNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.